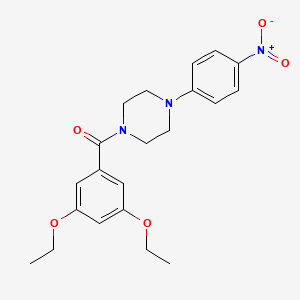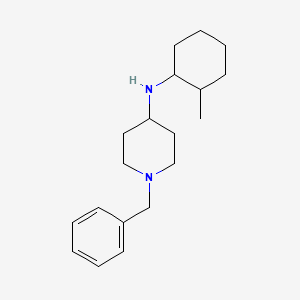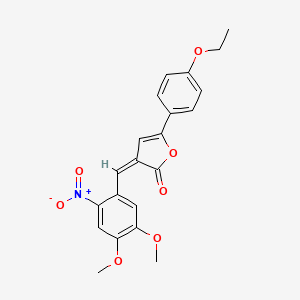![molecular formula C21H15BrO4 B5199867 2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5199867.png)
2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD7929 and has a molecular weight of 447.3 g/mol. In
Wirkmechanismus
The mechanism of action of BRD7929 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. In addition, it has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
BRD7929 has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BRD7929 in lab experiments include its potent anti-inflammatory and antitumor activities, as well as its ability to inhibit the activity of HDACs and NF-κB. However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on BRD7929. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the exploration of its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, BRD7929 is a promising chemical compound with potential applications in various fields, including cancer and inflammation research. Its synthesis method is well-established, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully unlock the potential of this compound and its analogs for therapeutic use.
Synthesemethoden
The synthesis of BRD7929 involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-propyn-1-ol in the presence of a base catalyst. The resulting product is then cyclized with indene-1,3-dione to form the final compound. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
BRD7929 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and antitumor activities in preclinical studies. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Eigenschaften
IUPAC Name |
2-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO4/c1-3-9-26-21-17(22)11-13(12-18(21)25-4-2)10-16-19(23)14-7-5-6-8-15(14)20(16)24/h1,5-8,10-12H,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXSKEODOUOWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)

![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![3-fluoro-5-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B5199799.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B5199815.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)

![ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5199844.png)
![N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B5199858.png)
![1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5199864.png)